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Compound of Interest

Compound Name: GCN2iB

Cat. No.: B1384116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor GCN2iB's selectivity profile,

presenting supporting experimental data and methodologies for researchers in drug discovery

and development.

GCN2iB is a potent, ATP-competitive inhibitor of the serine/threonine-protein kinase General

Control Nonderepressible 2 (GCN2), with a reported IC50 of 2.4 nM.[1][2] Its high potency

makes it a valuable tool for studying the GCN2 signaling pathway. However, understanding its

selectivity across the broader human kinome is crucial for interpreting experimental results and

predicting potential off-target effects.

Quantitative Selectivity Data
To assess its selectivity, GCN2iB was screened against a large panel of 468 kinases. At a

concentration of 1 µM, GCN2iB demonstrated high selectivity for GCN2. The primary findings

from this broad kinase panel screening are summarized in the table below.
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Target Kinase IC50 (nM)
% Inhibition @ 1
µM

Notes

GCN2 2.4 >99.5% Primary Target

MAP2K5 Not Reported >95% Off-target

STK10 Not Reported >95% Off-target

ZAK Not Reported >95% Off-target

Table 1: Selectivity profile of GCN2iB against its primary target and key off-targets identified in

a screen of 468 kinases.[2]

This comprehensive screening reveals that while GCN2iB is a highly potent GCN2 inhibitor, it

also exhibits significant inhibitory activity against three other kinases—MAP2K5, STK10, and

ZAK—at a concentration of 1 µM.[2] For the majority of the other 464 kinases in the panel,

inhibition was less than 95% at this concentration, indicating a high degree of selectivity.

GCN2 Signaling Pathway
GCN2 is a key sensor of amino acid deprivation that plays a central role in the Integrated

Stress Response (ISR). Under conditions of amino acid starvation, uncharged transfer RNA

(tRNA) accumulates and binds to the HisRS-like domain of GCN2. This binding event,

facilitated by the GCN1 cofactor, leads to the activation of GCN2's kinase domain. Activated

GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine

51. This phosphorylation event inhibits global protein synthesis to conserve resources while

paradoxically promoting the translation of specific mRNAs, such as that encoding the

transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino

acid synthesis and stress adaptation.
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Caption: GCN2 signaling pathway activation in response to amino acid starvation.
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Experimental Protocols
The following is a representative protocol for determining the selectivity of a kinase inhibitor like

GCN2iB against a panel of kinases using a biochemical assay format, such as the

LanthaScreen™ Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay.

Objective: To determine the inhibitory activity (IC50 or
percent inhibition) of GCN2iB against a broad panel of
human kinases.
Materials:

Recombinant human kinases

GCN2iB (or test compound)

Appropriate kinase-specific substrates (e.g., peptides, proteins)

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)[3]

Detection reagents (e.g., LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody kit for GCN2, or

ADP-Glo™ Kinase Assay kit for broader panels)[1]

384-well assay plates

Plate reader capable of detecting the assay signal (e.g., luminescence or time-resolved

fluorescence resonance energy transfer - TR-FRET)

Experimental Workflow:
The general workflow for a kinase selectivity screen is as follows:
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Caption: General workflow for a kinase selectivity profiling experiment.

Detailed Procedure (Example using ADP-Glo™):
Compound Preparation: Prepare a series of dilutions of GCN2iB in DMSO. A typical starting

concentration for a broad panel screen is 10 mM, which is then serially diluted to cover a

wide concentration range for IC50 determination if a hit is identified. For single-point

screening, a final assay concentration of 1 µM is common.

Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the GCN2iB dilutions into

the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and

wells without enzyme or with a known potent inhibitor (for 100% inhibition).

Kinase Reaction:

Prepare a master mix of the specific kinase and its corresponding substrate in the kinase

reaction buffer.

Add the kinase/substrate mix to the wells containing the test compound.

Allow the compound and kinase to pre-incubate for a defined period (e.g., 15-60 minutes)

at room temperature.[1]
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Initiate the kinase reaction by adding a solution of ATP. The ATP concentration is typically

at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive

inhibitors.

Incubate the reaction for a set time (e.g., 1-2 hours) at room temperature. The incubation

time should be within the linear range of the kinase reaction.

Signal Detection:

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-

Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

Incubate for approximately 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent

signal via a luciferase reaction.

Incubate for another 30-60 minutes at room temperature.

Data Analysis:

Measure the luminescence on a plate reader.

The percent inhibition is calculated relative to the high (DMSO) and low (no enzyme or

potent inhibitor) controls.

For compounds tested at multiple concentrations, the IC50 values are determined by

fitting the data to a four-parameter logistic curve.

By following this protocol across a large panel of kinases, a comprehensive selectivity profile

for GCN2iB can be generated, providing valuable insights for researchers utilizing this potent

inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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